molecular formula C24H29N3O2 B6101320 7-(3-phenylpropyl)-2-(3-pyridinylacetyl)-2,7-diazaspiro[4.5]decan-6-one

7-(3-phenylpropyl)-2-(3-pyridinylacetyl)-2,7-diazaspiro[4.5]decan-6-one

Katalognummer B6101320
Molekulargewicht: 391.5 g/mol
InChI-Schlüssel: VRGJYFPBAXTZSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(3-phenylpropyl)-2-(3-pyridinylacetyl)-2,7-diazaspiro[4.5]decan-6-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PD-168077 and belongs to the class of spirocyclic compounds.

Wirkmechanismus

The mechanism of action of PD-168077 involves its interaction with the dopamine D4 receptor, which is a G protein-coupled receptor (GPCR). PD-168077 acts as a selective agonist for the dopamine D4 receptor, which leads to the activation of downstream signaling pathways, including the cAMP/PKA pathway and the ERK/MAPK pathway. These pathways are involved in the regulation of various cellular processes, including gene expression, protein synthesis, and cell proliferation.
Biochemical and Physiological Effects
PD-168077 has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the inhibition of cancer cell growth and proliferation. PD-168077 has also been shown to have anxiolytic and antidepressant effects in animal models, which may be due to its interaction with the dopamine D4 receptor.

Vorteile Und Einschränkungen Für Laborexperimente

PD-168077 has several advantages for lab experiments, including its high selectivity for the dopamine D4 receptor, its ability to penetrate the blood-brain barrier, and its potential use as a chemotherapeutic agent for the treatment of cancer. However, there are also some limitations to the use of PD-168077 in lab experiments, including its low solubility in water and its potential toxicity at high concentrations.

Zukünftige Richtungen

There are several future directions for the study of PD-168077, including the development of more efficient synthesis methods, the investigation of its potential use in the treatment of other neurological disorders, and the optimization of its chemotherapeutic properties for the treatment of cancer. PD-168077 may also be studied for its potential use in drug discovery, as it has been shown to have a high affinity for the dopamine D4 receptor, which is a target for several therapeutic drugs.

Synthesemethoden

The synthesis of PD-168077 involves several steps, including the condensation of 3-pyridinylacetic acid with 3-phenylpropanal, followed by the reduction of the resulting Schiff base with sodium borohydride. The final step involves the cyclization of the resulting intermediate with ethyl chloroformate and ammonia to form PD-168077. The yield of this synthesis method is around 40%, and the purity of the compound can be improved by further purification techniques.

Wissenschaftliche Forschungsanwendungen

PD-168077 has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, PD-168077 has been shown to act as a selective agonist for the dopamine D4 receptor, which is involved in the regulation of mood, cognition, and behavior. PD-168077 has also been studied for its potential use in the treatment of Parkinson's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
In cancer research, PD-168077 has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. PD-168077 has also been studied for its potential use as a chemotherapeutic agent for the treatment of various types of cancer, including breast cancer, lung cancer, and leukemia.

Eigenschaften

IUPAC Name

7-(3-phenylpropyl)-2-(2-pyridin-3-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O2/c28-22(17-21-9-4-13-25-18-21)27-16-12-24(19-27)11-6-15-26(23(24)29)14-5-10-20-7-2-1-3-8-20/h1-4,7-9,13,18H,5-6,10-12,14-17,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRGJYFPBAXTZSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(C2)C(=O)CC3=CN=CC=C3)C(=O)N(C1)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.